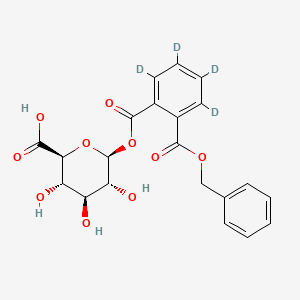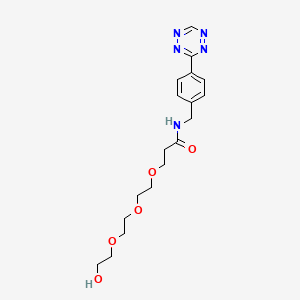
Tetrazine-Ph-NHCO-PEG3-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-Ph-NHCO-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups . This property makes it a valuable reagent in click chemistry, a field that enables the rapid and efficient synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles, followed by cyclization.
Attachment of the PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester or halide.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG chain and the tetrazine group, typically using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the tetrazine and PEG intermediates.
Automated Coupling Reactions: Use of automated reactors to perform the coupling reactions efficiently.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Tetrazine-Ph-NHCO-PEG3-alcohol primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include TCO-containing molecules.
Nucleophilic Substitution: Requires the presence of a nucleophile (e.g., amines or thiols) and an appropriate leaving group (e.g., halides or activated esters).
Major Products
iEDDA Reactions: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.
Nucleophilic Substitution: The products depend on the nucleophile used but generally result in the substitution of the hydroxyl group.
科学的研究の応用
Tetrazine-Ph-NHCO-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a role in drug discovery and development, particularly in the design of targeted cancer therapies.
Industry: Used in the development of advanced materials and bioconjugates for various applications
作用機序
Tetrazine-Ph-NHCO-PEG3-alcohol exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes a rapid and selective reaction with TCO-containing molecules, forming stable adducts.
Protein Degradation: In the context of PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome
類似化合物との比較
Tetrazine-Ph-NHCO-PEG3-alcohol is unique due to its combination of a tetrazine group, a PEG chain, and an alcohol functional group. Similar compounds include:
Tetrazine-PEG4-alcohol: Similar structure but with a longer PEG chain.
Tetrazine-Ph-NHCO-PEG2-alcohol: Similar structure but with a shorter PEG chain.
Tetrazine-Ph-NHCO-PEG3-amine: Similar structure but with an amine functional group instead of an alcohol
This compound stands out due to its optimal balance of reactivity and solubility, making it a versatile reagent in various applications.
特性
分子式 |
C18H25N5O5 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25) |
InChIキー |
OYHGYVQRFGTURA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


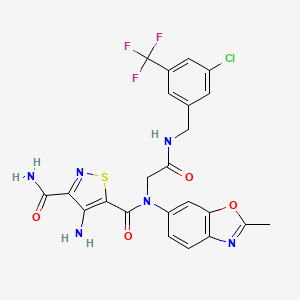
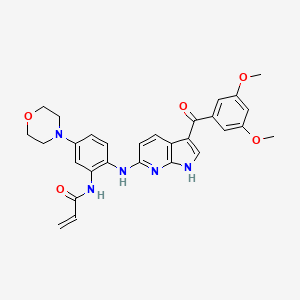

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

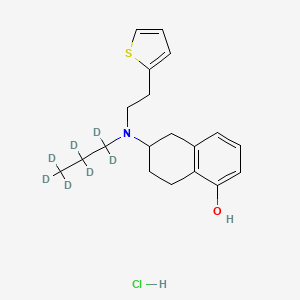
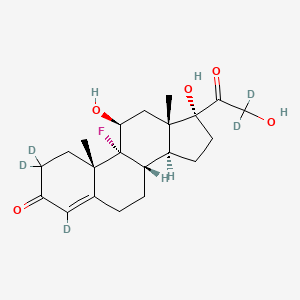
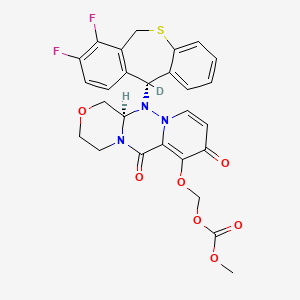
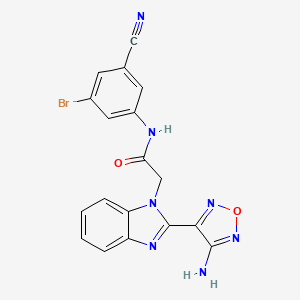
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)



